

N-Acetylglycyl-D-alanine CAS number and molecular weight

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Compound of Interest

Compound Name: *N-Acetylglycyl-D-alanine*

Cat. No.: B15477636

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In-depth Technical Guide: N-Acetyl-D-alanine

Disclaimer: This technical guide provides information on N-Acetyl-D-alanine. No substantial public data was found for "**N-Acetylglycyl-D-alanine**" as specified in the topic. It is presumed that the intended compound of interest is N-Acetyl-D-alanine.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the chemical properties, biochemical interactions, and relevant experimental methodologies for N-Acetyl-D-alanine.

Core Data Presentation

N-Acetyl-D-alanine is a derivative of the D-isomer of the amino acid alanine. Below is a summary of its key quantitative data.

Property	Value	Citations
CAS Number	19436-52-3	[1][2]
Molecular Weight	131.13 g/mol	[1][2]
Molecular Formula	C ₅ H ₉ NO ₃	[1][2]
Form	Powder	[2]
Color	White to off-white	[2]
Solubility	Slightly soluble in water	[1][3]
Storage Temperature	-20°C	[3]

Biochemical Interactions and Applications

N-Acetyl-D-alanine serves as a valuable tool in various biochemical and pharmaceutical research areas. Its primary applications include its use as a substrate for specific enzymes and as a ligand in binding studies with antibiotics.

Substrate for D-aminoacylase

N-Acetyl-D-alanine is utilized as a substrate for the identification, differentiation, and characterization of D-aminoacylases or amidohydrolases.[2][3][4] These enzymes catalyze the hydrolysis of N-acyl-D-amino acids to their corresponding D-amino acids and an acyl group. The enzymatic activity can be monitored to study enzyme kinetics and specificity.

Enzymatic Hydrolysis of N-Acetyl-D-alanine

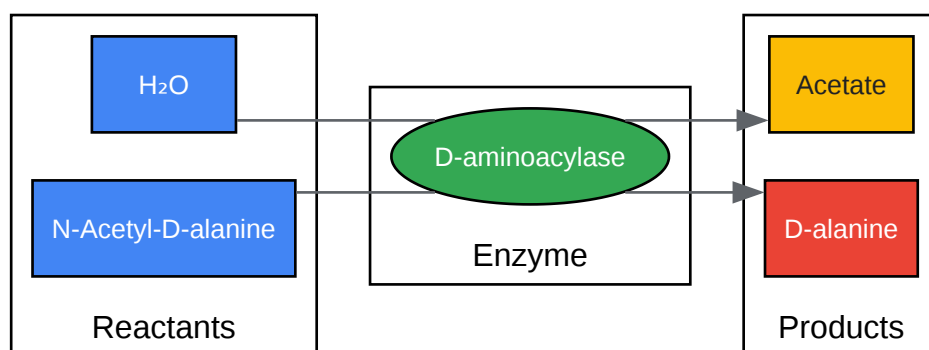


Diagram 1: D-aminoacylase Catalyzed Hydrolysis

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D-aminoacylase reaction with N-Acetyl-D-alanine.

Ligand for Vancomycin Binding Studies

N-Acetyl-D-alanine is instrumental in studying the binding interactions with the glycopeptide antibiotic vancomycin.[2][3][4] Vancomycin exerts its antibacterial effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. N-Acetyl-D-alanine mimics this binding site and is used in assays to investigate the mechanism of action of vancomycin and related antibiotics.

Vancomycin Interaction Workflow

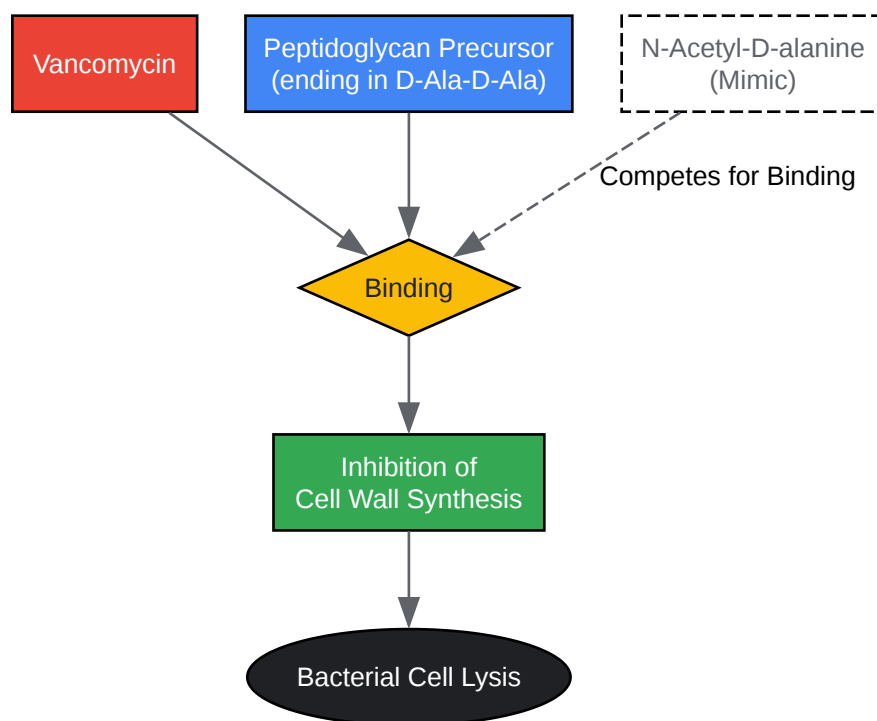


Diagram 2: Vancomycin Binding to Peptidoglycan Precursor

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Mechanism of vancomycin action and competitive binding.

Experimental Protocols

Detailed methodologies for key experiments involving N-Acetyl-D-alanine are outlined below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

D-aminoacylase Activity Assay

This protocol describes a general method to determine the activity of D-aminoacylase using N-Acetyl-D-alanine as a substrate. The production of D-alanine is quantified.

Materials:

- N-Acetyl-D-alanine solution (e.g., 10 mM in a suitable buffer)
- Purified D-aminoacylase enzyme preparation

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Quenching solution (e.g., 1 M HCl)
- D-alanine standards
- Detection reagent (e.g., ninhydrin reagent or a specific D-amino acid oxidase-based detection system)
- Spectrophotometer or plate reader

Procedure:

- Prepare a reaction mixture containing the reaction buffer and N-Acetyl-D-alanine solution.
- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
- Initiate the reaction by adding the D-aminoacylase enzyme preparation to the reaction mixture.
- Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.
- Stop the reaction by adding the quenching solution.
- Quantify the amount of D-alanine produced. This can be done by various methods, including:
 - Ninhydrin Assay: Reacting the product with ninhydrin and measuring the absorbance at 570 nm. A standard curve of D-alanine should be prepared.
 - Coupled Enzyme Assay: Using a D-amino acid oxidase, which in the presence of a suitable substrate and probe, generates a fluorescent or colorimetric signal.
- Calculate the enzyme activity, typically expressed in units (μmol of product formed per minute) per milligram of protein.

Vancomycin Binding Assay (UV-Vis Spectrophotometry)

This protocol outlines a method to study the binding of vancomycin to N-Acetyl-D-alanine using UV-Vis spectrophotometry, which measures the change in absorbance upon ligand binding.

Materials:

- Vancomycin hydrochloride solution (of known concentration in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
- N-Acetyl-D-alanine solution (a concentrated stock solution in the same buffer)
- UV-Vis spectrophotometer with cuvettes

Procedure:

- Prepare a solution of vancomycin at a fixed concentration in the buffer.
- Record the baseline UV-Vis spectrum of the vancomycin solution (typically between 250-350 nm). The characteristic absorbance peak for vancomycin is around 280 nm.
- Titrate the vancomycin solution with small aliquots of the N-Acetyl-D-alanine stock solution.
- After each addition of N-Acetyl-D-alanine, mix thoroughly and allow the solution to equilibrate.
- Record the UV-Vis spectrum after each addition. Binding of N-Acetyl-D-alanine to vancomycin will induce a change in the absorbance spectrum (a shift in wavelength or change in absorbance intensity).
- Plot the change in absorbance against the concentration of N-Acetyl-D-alanine.
- The binding affinity (dissociation constant, K_d) can be determined by fitting the resulting binding curve to an appropriate binding model (e.g., a single-site binding model).

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References

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